Cas no 67698-69-5 (3-(2-methylpropoxy)benzaldehyde)

3-(2-Methylpropoxy)benzaldehyde is a substituted benzaldehyde derivative featuring an isobutoxy group at the meta-position of the aromatic ring. This compound is of interest in organic synthesis due to its reactive aldehyde functionality, which serves as a versatile intermediate for the preparation of pharmaceuticals, fragrances, and fine chemicals. The 2-methylpropoxy substituent enhances lipophilicity, potentially improving solubility in nonpolar solvents and influencing reactivity in certain transformations. Its structural features make it suitable for use in Grignard reactions, reductive amination, and condensation processes. The compound is typically handled under standard laboratory conditions, with stability comparable to other aromatic aldehydes. Proper storage in a cool, dry environment is recommended to maintain purity.
3-(2-methylpropoxy)benzaldehyde structure
67698-69-5 structure
商品名:3-(2-methylpropoxy)benzaldehyde
CAS番号:67698-69-5
MF:C11H14O2
メガワット:178.22800
MDL:MFCD01993681
CID:966695
PubChem ID:2759381

3-(2-methylpropoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(2-methylpropoxy)benzaldehyde
    • 3-Isobutoxybenzaldehyde
    • 3-Isobutoxy-benzaldehyd
    • 3-isobutoxybenzaldehyde(SALTDATA: FREE)
    • BB_NC-2437
    • 3-Isobutoxybenzaldehyde, AldrichCPR
    • A9062
    • FT-0705103
    • EN300-92249
    • KYAHWUCUKPTNKW-UHFFFAOYSA-N
    • 3-isobutoxy-benzaldehyde
    • CS-0374167
    • 67698-69-5
    • SCHEMBL272554
    • Z53836054
    • BB 0242997
    • MFCD01993681
    • DTXSID20374775
    • VS-03938
    • AKOS000186621
    • DA-03711
    • BBL013685
    • STK346826
    • MDL: MFCD01993681
    • インチ: InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3
    • InChIKey: KYAHWUCUKPTNKW-UHFFFAOYSA-N
    • ほほえんだ: CC(C)COC1=CC=CC(=C1)C=O

計算された属性

  • せいみつぶんしりょう: 178.09900
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 2.53390

3-(2-methylpropoxy)benzaldehyde セキュリティ情報

  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

3-(2-methylpropoxy)benzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-(2-methylpropoxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-92249-1g
3-(2-methylpropoxy)benzaldehyde
67698-69-5 95%
1g
$102.0 2023-09-01
abcr
AB219016-5 g
3-Isobutoxybenzaldehyde, 95%; .
67698-69-5 95%
5g
€365.50 2023-01-27
Enamine
EN300-92249-0.5g
3-(2-methylpropoxy)benzaldehyde
67698-69-5 95.0%
0.5g
$54.0 2025-02-21
Enamine
EN300-92249-2.5g
3-(2-methylpropoxy)benzaldehyde
67698-69-5 95.0%
2.5g
$150.0 2025-02-21
TRC
B448785-50mg
3-Isobutoxybenzaldehyde
67698-69-5
50mg
$ 50.00 2022-06-07
Fluorochem
014199-1g
3-iso-Butoxybenzaldehyde
67698-69-5 95%
1g
£88.00 2022-03-01
Fluorochem
014199-5g
3-iso-Butoxybenzaldehyde
67698-69-5 95%
5g
£257.00 2022-03-01
Chemenu
CM113313-10g
3-isobutoxybenzaldehyde
67698-69-5 95%
10g
$*** 2023-05-29
abcr
AB219016-100 mg
3-Isobutoxybenzaldehyde; 95%
67698-69-5
100MG
€104.30 2022-03-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1731-5G
3-(2-methylpropoxy)benzaldehyde
67698-69-5 95%
5g
¥ 1,709.00 2023-04-06

3-(2-methylpropoxy)benzaldehyde 関連文献

3-(2-methylpropoxy)benzaldehydeに関する追加情報

3-(2-Methylpropoxy)benzaldehyde: An Overview of Its Properties, Applications, and Recent Research

3-(2-Methylpropoxy)benzaldehyde (CAS No. 67698-69-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 3-(isobutoxy)benzaldehyde, is characterized by its unique structure, which includes an isobutoxy group attached to a benzaldehyde moiety. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.

The molecular formula of 3-(2-methylpropoxy)benzaldehyde is C11H14O2, and its molecular weight is approximately 182.22 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for various chemical reactions and applications in both laboratory and industrial settings.

In terms of its chemical reactivity, 3-(2-methylpropoxy)benzaldehyde exhibits typical behavior for aldehydes. It can undergo nucleophilic addition reactions, such as the formation of hemiacetals and acetals with alcohols. Additionally, it can participate in condensation reactions with amines to form imines or Schiff bases. These reactions are fundamental in organic synthesis and are often utilized in the preparation of more complex molecules.

Recent research has explored the potential biological activities of 3-(2-methylpropoxy)benzaldehyde. Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 3-(2-methylpropoxy)benzaldehyde exhibited significant inhibitory effects against several strains of bacteria, including *Staphylococcus aureus* and *Escherichia coli*. The mechanism behind this activity is thought to involve the disruption of bacterial cell membranes, leading to cell death.

Beyond its antimicrobial properties, 3-(2-methylpropoxy)benzaldehyde has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is involved in various diseases such as arthritis and inflammatory bowel disease. Research conducted at the University of California found that 3-(2-methylpropoxy)benzaldehyde could reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions.

The pharmacological properties of 3-(2-methylpropoxy)benzaldehyde have also been studied in the context of neurodegenerative diseases. A study published in *Neuropharmacology* reported that this compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect makes 3-(2-methylpropoxy)benzaldehyde a promising candidate for the development of drugs targeting neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

In addition to its biological activities, 3-(2-methylpropoxy)benzaldehyde has found applications in the flavor and fragrance industry. Its aromatic properties make it useful as a fragrance component in perfumes, cosmetics, and personal care products. The compound can also be used as a flavoring agent in food products, contributing to the development of unique taste profiles.

The synthesis of 3-(2-methylpropoxy)benzaldehyde involves several well-established methods in organic chemistry. One common approach is the reaction of 3-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield and purity. Alternative synthetic routes include the use of transition metal-catalyzed coupling reactions or phase-transfer catalysis.

Safety considerations are important when handling 3-(2-methylpropoxy)benzaldehyde. While it is not classified as a hazardous material under most regulatory frameworks, proper precautions should be taken to avoid skin contact and inhalation. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment such as gloves, goggles, and lab coats should be worn during handling to ensure safety.

In conclusion, 3-(2-methylpropoxy)benzaldehyde (CAS No. 67698-69-5) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structure confers valuable properties that make it suitable for various uses, from antimicrobial agents to neuroprotective drugs. Ongoing research continues to uncover new potential applications for this compound, highlighting its significance in modern scientific endeavors.

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(CAS:67698-69-5)3-(2-methylpropoxy)benzaldehyde
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